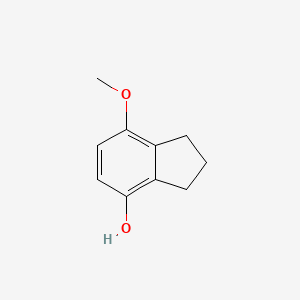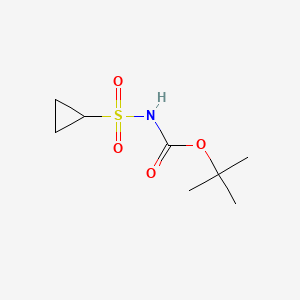![molecular formula C11H23NO B1357943 [1-(2,2-ジメチルプロピル)ピペリジン-4-イル]メタノール CAS No. 917898-68-1](/img/structure/B1357943.png)
[1-(2,2-ジメチルプロピル)ピペリジン-4-イル]メタノール
概要
説明
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,2-dimethylpropyl group at the 1-position and a hydroxymethyl group at the 4-position
科学的研究の応用
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of piperidine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can vary widely depending on the specific derivative and target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2,2-dimethylpropyl bromide, followed by the reduction of the resulting ketone to the corresponding alcohol.
Alkylation: Piperidine is reacted with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Reduction: The resulting ketone is then reduced to the alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation can also be employed for the reduction step, using catalysts such as palladium on carbon or platinum oxide.
化学反応の分析
Types of Reactions
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid.
Reduction: 1-(2,2-Dimethylpropyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-(2,2-Dimethylpropyl)piperidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxymethylpiperidine: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.
1-Benzylpiperidin-4-yl]methanol: Contains a benzyl group instead of a 2,2-dimethylpropyl group, leading to different chemical and biological properties.
Uniqueness
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is unique due to the presence of both the 2,2-dimethylpropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and medicinal chemistry, offering versatility in chemical modifications and potential biological activities.
特性
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKXHSNPCVVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610401 | |
| Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917898-68-1 | |
| Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)




